molecular formula C14H14ClN3 B1662667 Fadrozole hydrochloride CAS No. 102676-31-3

Fadrozole hydrochloride

カタログ番号: B1662667
CAS番号: 102676-31-3
分子量: 259.73 g/mol
InChIキー: UKCVAQGKEOJTSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ファドロゾール塩酸塩は、選択的な非ステロイド系芳香化酵素阻害剤です。主に乳がんなどのエストロゲン依存性疾患の治療に使用されます。 この化合物は、アンドロゲンをエストロゲンに変換する酵素である芳香化酵素を阻害する、高い効力と選択性で知られています .

準備方法

合成経路と反応条件

ファドロゾール塩酸塩は、複数段階のプロセスで合成されますこの合成は通常、適切な前駆体の環化からイミダゾピリジンコアを形成することから始まり、続いて求核置換反応によるニトリルの導入が行われます .

工業的製造方法

ファドロゾール塩酸塩の工業的製造には、大規模製造のための合成経路の最適化が含まれます。 これには、高純度試薬の使用、制御された反応条件、および最終製品が医薬品規格を満たすことを保証するための効率的な精製技術が含まれます .

化学反応の分析

反応の種類

ファドロゾール塩酸塩は、ニトリル基の存在により主に置換反応を起こします。 また、ニトリル基をアミンに還元する水素化反応にも参加することができます .

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、置換イミダゾピリジン誘導体と還元されたアミン誘導体があります .

科学的研究の応用

Therapeutic Applications

  • Breast Cancer Treatment
    • Fadrozole is primarily utilized in treating post-menopausal women with recurrent breast cancer. Clinical trials have demonstrated its effectiveness in reducing estrogen levels, leading to tumor regression. In one study involving 80 patients, it achieved a 17% objective response rate with a median duration of response lasting 36 weeks .
    • Phase III clinical trials are ongoing to further assess its efficacy compared to other treatments like megestrol acetate and letrozole .
  • Cardiac Fibrosis
    • Recent research indicates that fadrozole may reverse cardiac fibrosis in spontaneously hypertensive heart failure rats. High doses effectively reduced left ventricular collagen levels by up to 50%, suggesting potential benefits in heart failure management .
  • Endocrine Studies
    • Fadrozole has been investigated for its effects on aldosterone secretion without affecting glucocorticoid levels. In a controlled study, daily doses led to impaired aldosterone secretion under specific conditions, highlighting its role in endocrine regulation .

Scientific Research Applications

  • Ecotoxicology Studies
    • Fadrozole's impact on aquatic life has been studied using fathead minnows as a model organism. Exposure to fadrozole resulted in significant reductions in reproductive success and alterations in hormone levels, demonstrating its potential as an endocrine disruptor in environmental assessments .
  • Mechanistic Studies
    • Researchers have utilized fadrozole to explore the mechanisms of aromatase inhibition and its downstream effects on steroidogenesis. Studies have shown that it effectively blocks aromatase activity across various biological systems, including human breast cancer cells and placental microsomes .
  • Comparative Drug Studies
    • Fadrozole is often compared with other aromatase inhibitors like letrozole and vorozole to evaluate differences in efficacy and side effects. Such studies are critical for determining the most effective treatment protocols for estrogen-dependent cancers .

Data Table: Summary of Key Studies on this compound

Study ReferenceApplication AreaFindingsPopulation/Model
EcotoxicologyReduced fecundity and hormonal alterations in fathead minnowsFathead minnow (Pimephales promelas)
Cardiac HealthDecreased left ventricular collagen by 50%Spontaneously hypertensive rats
Breast Cancer17% objective response rate; median duration of response: 36 weeksPost-menopausal women
Endocrine RegulationImpaired aldosterone secretion without affecting glucocorticoidsHealthy male participants
Comparative EfficacySimilar activity to megestrol acetate; ongoing Phase III trialsAdvanced breast cancer patients

作用機序

ファドロゾール塩酸塩は、芳香化酵素を選択的に阻害することでその効果を発揮します。芳香化酵素は、アンドロゲンをエストロゲンに変換する役割を担っています。 この酵素を阻害することにより、ファドロゾール塩酸塩は体内のエストロゲンレベルを低下させ、乳がんなどのエストロゲン依存性疾患の治療に役立ちます . ファドロゾール塩酸塩の分子標的は芳香化酵素であり、酵素の活性部位に結合することで、アンドロゲンからエストロゲンへの変換を阻害します .

類似の化合物との比較

類似の化合物

ファドロゾール塩酸塩の独自性

ファドロゾール塩酸塩は、芳香化酵素を阻害する高い選択性と効力で独特です。 他の非ステロイド系芳香化酵素阻害剤と比較して、エストロゲンレベルを低下させる効果が高いことが示されています . さらに、非ステロイド系であるため、ステロイド系阻害剤に関連する副作用のリスクが軽減されます .

類似化合物との比較

Similar Compounds

Uniqueness of Fadrozole Hydrochloride

This compound is unique due to its high selectivity and potency in inhibiting the aromatase enzyme. It has been shown to be more effective in reducing estrogen levels compared to other nonsteroidal aromatase inhibitors . Additionally, its nonsteroidal nature reduces the risk of side effects associated with steroidal inhibitors .

生物活性

Fadrozole hydrochloride is a potent nonsteroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. It functions by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens, thereby reducing estrogen levels in the body. This reduction is crucial for managing estrogen-dependent tumors.

Fadrozole acts as a competitive inhibitor of aromatase, binding to the enzyme's active site and preventing the conversion of androgens into estrogens. This mechanism is vital in the context of breast cancer treatment, where estrogen can promote tumor growth.

Pharmacokinetics

The pharmacokinetics of fadrozole indicate that it has a half-life suitable for once or twice daily dosing. Studies have shown that its absorption is rapid, with peak plasma concentrations occurring within a few hours post-administration.

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of fadrozole in reducing estrogen levels and controlling tumor growth in patients with advanced breast cancer. In a study involving 80 postmenopausal patients who had previously failed tamoxifen therapy, fadrozole showed an objective response rate of 17%, with 21% of patients achieving stable disease . The median duration of response was approximately 36 weeks, indicating its potential as a therapeutic option .

Side Effects

Fadrozole has been associated with mild to moderate side effects, including nausea (15%), hot flashes (5%), and somnolence (4%). Importantly, serious adverse events were not reported, highlighting its relative safety profile .

Case Studies

  • Long-Term Treatment : A study evaluated the long-term effects of fadrozole at a dose of 2 mg twice daily in advanced breast cancer patients. Results indicated significant suppression of estrogen levels and clinical benefits in tumor control .
  • Cardiac Implications : Research involving spontaneously hypertensive heart failure rats demonstrated that fadrozole could reverse cardiac fibrosis, suggesting additional cardiovascular benefits beyond its primary use as an aromatase inhibitor . The study found that high doses of R-fadrozole significantly reduced left ventricular collagen levels compared to controls.

Comparative Efficacy

A comparative analysis of different aromatase inhibitors highlighted fadrozole's unique binding characteristics and efficacy profile. Molecular modeling studies suggest that its cyanophenyl moiety mimics the steroid backbone of natural substrates for aromatase, enhancing its inhibitory potency .

Summary of Clinical Trials on this compound

Study ReferencePatient PopulationDosageObjective Response RateStable Disease RateMedian Duration of Response
80 postmenopausal women0.5-2 mg b.d.17% (95% CI 8.9-27.3%)21%36 weeks
Advanced breast cancer patients2 mg b.i.d.Significant estrogen suppressionNot specifiedNot specified
SHHF ratsLow/High doses R/S-fadrozoleReduction in cardiac fibrosisNot applicableNot applicable

特性

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCVAQGKEOJTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102676-47-1 (Parent)
Record name Fadrozole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4020618
Record name 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102676-31-3
Record name Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102676-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fadrozole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fadrozole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FADROZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Q44H4ECQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2.0 g of 4-[4-chloro-4-(p-cyanophenyl)-n-butyl]-1H-imidazole in 50 ml of chloroform is refluxed for 4 h under nitrogen, cooled and evaporated to yield the title compound.
Name
4-[4-chloro-4-(p-cyanophenyl)-n-butyl]-1H-imidazole
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 8.1 g of 5-(3-chloropropyl)-1-(p-cyanophenylmethyl)-1H-imidazole in 50 ml of tetrahydrofuran is cooled to 0°. To this is added 7.0 g of potassium t-butoxide as a solid in portions. The mixture is stirred at room temperature for 2 h, neutralized with 10% acetic acid and partitioned between methylene chloride and water. The organic layer is washed with water, dried over magnesium sulfate and evaporated to yield an oil which is dissolved in a small volume of acetone and neutralized with ethereal hydrogen chloride. On cooling, the title compound is obtained as a white solid, m.p. 201°-203°.
Name
5-(3-chloropropyl)-1-(p-cyanophenylmethyl)-1H-imidazole
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 1.13 g of 5-(p-carbamoylphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine and 1.0 ml of phosphorus oxychloride in 30 ml of chloroform is refluxed for 15 h, cooled and evaporated with toluene. The resulting oil is redissolved in 30 ml of methylene chloride, cooled to 0° and 30 ml of an ice-cold solution of 50% ammonium hydroxide solution is added. The organic phase is separated, dried and evaporated to an oil. Filtration through 20 g of silica with ethyl acetate yields the free title compound which is dissolved in 20 ml of acetone and treated with 1.2 ml of 3N ethereal hydrogen chloride to yield its hydrochloride, m.p. 209°-210°.
Name
5-(p-carbamoylphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fadrozole hydrochloride
Reactant of Route 2
Fadrozole hydrochloride
Reactant of Route 3
Fadrozole hydrochloride
Reactant of Route 4
Fadrozole hydrochloride
Reactant of Route 5
Reactant of Route 5
Fadrozole hydrochloride
Reactant of Route 6
Fadrozole hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Fadrozole hydrochloride?

A1: this compound is a potent, selective, non-steroidal aromatase inhibitor. [] It exerts its action by competitively binding to the aromatase enzyme, thereby blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). [, , , ]

Q2: How does inhibiting aromatase impact estrogen-dependent diseases?

A2: By inhibiting aromatase, this compound significantly reduces estrogen levels in the body. [, , , , ] This reduction is particularly significant in postmenopausal women, where the primary source of estrogen is through peripheral aromatization of androgens. [, , ] Since estrogen can stimulate the growth of hormone-dependent cancers, reducing its levels can inhibit the progression of these diseases, particularly breast cancer. [, , , , , , ]

Q3: Are there other enzymes in the steroidogenesis pathway that this compound affects?

A3: While highly specific for aromatase at low doses, higher concentrations of this compound have been shown to inhibit other cytochrome P450 enzymes involved in steroidogenesis. These include C11-hydroxylase, corticosterone methyloxidase-II, and the enzyme responsible for converting deoxycorticosterone to corticosterone. []

Q4: Does this compound affect 5α-reductase activity in the brain?

A4: Studies in zebra finches show that while this compound effectively inhibits aromatase activity in the brain, it doesn’t inhibit 5α-reductase. [] In fact, this compound treatment can lead to increased 5α-reductase activity, possibly due to the increased availability of androgens that are no longer being converted to estrogens. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H13N3 • HCl, and its molecular weight is 275.75 g/mol. []

Q6: Have there been any computational chemistry studies done on this compound and its analogues?

A6: Yes, molecular modeling studies have been conducted comparing the binding mode of this compound with a potent steroidal aromatase inhibitor. [] This research suggested that the cyanophenyl group in this compound mimics the steroid backbone of the natural aromatase substrate, androst-4-ene-3,17-dione. [] This modeling information aids in understanding the structure-activity relationship of azole-type aromatase inhibitors.

Q7: How do structural modifications of this compound affect its aromatase inhibitory activity?

A7: Research on this compound analogues has explored the structure-activity relationship. [] The cyanophenyl moiety appears crucial for activity, potentially mimicking the steroid backbone of the natural aromatase substrate. [] Further modifications to explore accessible and non-accessible volumes within the aromatase active site are being investigated. []

Q8: How is this compound absorbed and metabolized in the body?

A8: Following oral administration, this compound is well-absorbed. [, ] Peak plasma concentrations are reached within 2 hours in rats. [] It undergoes extensive metabolism, primarily via hydroxylation and oxidation, with metabolites excreted in both urine and feces. []

Q9: What types of in vivo models have been used to study the efficacy of this compound?

A9: Various animal models have been employed to assess the effects of this compound. These include:

  • Rat Endometriosis Model: Demonstrated a dose-dependent reduction in endometrial transplant size and uterine weight, suggesting potential therapeutic benefit for endometriosis. []
  • Pregnant Rat Model: Revealed that this compound administration during late pregnancy leads to estrogen deficiency, impacting uterine physical properties and potentially causing fetal injury. [] This highlights the importance of estrogen for maintaining pregnancy.
  • Zebra Finch Model: Utilized to study the role of aromatase in sexual differentiation and behavior. This compound effectively inhibited aromatase activity in the brain, allowing researchers to study the consequences of estrogen deficiency on sexual behavior. [, ]
  • Hamster Renal Tumor Model: Explored the role of estrogen metabolism in cancer development. this compound's effects on 2- and 4-hydroxylation of estradiol in hamster kidney microsomes were investigated. [] The differential inhibition of these pathways suggests a role for specific estrogen metabolites in carcinogenesis.

Q10: Has this compound shown efficacy in clinical trials for breast cancer?

A11: Yes, clinical trials have investigated the efficacy of this compound in postmenopausal women with metastatic breast cancer. [, , , , , , , ] Studies demonstrated responses, including tumor regression, with a generally acceptable safety profile. [, , , , , , , ]

Q11: What are the potential side effects of this compound treatment?

A13: While generally well-tolerated, this compound can cause side effects, primarily gastrointestinal in nature. [, ] These include nausea, vomiting, loss of appetite, and abdominal pain. [, ] Other reported side effects include fatigue and leukopenia. [] Long-term use of aromatase inhibitors, including this compound, may be associated with an increased risk of osteoporosis. []

Q12: What are some alternative treatment options for hormone-dependent breast cancer?

A12: Several alternatives and potential substitutes for this compound exist in the treatment of hormone-dependent breast cancer. These include:

  • Other Aromatase Inhibitors: Letrozole, anastrozole, and exemestane are examples of other aromatase inhibitors used in the treatment of breast cancer. [, , ] These agents also work by blocking estrogen production but may have different pharmacological profiles and clinical indications.
  • Selective Estrogen Receptor Modulators (SERMs): Tamoxifen is a SERM that acts by blocking the effects of estrogen in breast tissue. [, , , ] It has been widely used in both the adjuvant and metastatic settings for hormone-receptor-positive breast cancer.
  • Selective Estrogen Receptor Degraders (SERDs): Fulvestrant is a SERD that binds to and degrades the estrogen receptor, leading to a decrease in estrogen signaling. [] It is an option for hormone-receptor-positive, metastatic breast cancer, particularly in patients who have progressed on or after endocrine therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。